2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Description
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a versatile compound with a unique structure that finds applications in various scientific research fields. This compound is known for its potential in groundbreaking advancements due to its distinctive properties.
Properties
CAS No. |
2703778-81-6 |
|---|---|
Molecular Formula |
C11H16ClNO2S |
Molecular Weight |
261.8 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactions Analysis
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It finds applications in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride can be compared with other similar compounds, such as:
2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride: This compound has a similar thiomorpholine ring structure but differs in the substituent groups.
2-phenyl-1lambda6-thiomorpholine-1,1-dione hydrochloride: Another similar compound with a phenyl group instead of a benzyl group. The uniqueness of 2-benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride lies in its specific benzyl substitution, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
